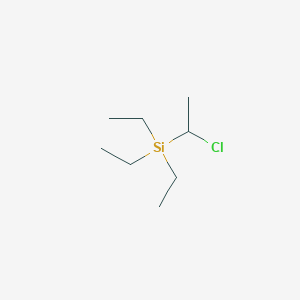

1-Chloroethyl-triethyl-silane

Description

Organosilicon compounds of this type are critical in organic synthesis, serving as intermediates for silylation, surface modification, and polymer chemistry. The chloroethyl group imports reactivity, enabling nucleophilic substitution, while the triethyl substituents enhance hydrophobicity and steric bulk compared to methyl or chloro analogs .

Properties

CAS No. |

18279-74-8 |

|---|---|

Molecular Formula |

C8H19ClSi |

Molecular Weight |

178.77 g/mol |

IUPAC Name |

1-chloroethyl(triethyl)silane |

InChI |

InChI=1S/C8H19ClSi/c1-5-10(6-2,7-3)8(4)9/h8H,5-7H2,1-4H3 |

InChI Key |

FULBKPOCJNSUPK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Triethylsilane Precursor

The preparation of triethylsilane, an essential precursor, is well-documented and involves a two-step process starting from sodium hydride and trimethyl borate, followed by reaction with triethylchlorosilane.

| Step | Reagents & Conditions | Reaction Description | Yield & Purity |

|---|---|---|---|

| 1 | Sodium hydride + Trimethyl borate in solvent (THF, diethyl ether, 2-methyltetrahydrofuran) | Sodium hydride reacts with trimethyl borate at -50 to 10 °C under nitrogen to form trimethoxy sodium borohydride intermediate | Stirring 1-5 hours, inert atmosphere |

| 2 | Addition of triethylchlorosilane dropwise to above intermediate at -50 to 10 °C | Reaction produces triethylsilane, sodium chloride, and regenerates trimethyl borate | Yield: 88-92%, Purity ≥ 99.7% (GC) |

| Example | Sodium Hydride (g/mol) | Solvent | Temperature (°C) | Triethylchlorosilane (g/mol) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|

| 1 | 20 (0.5 mol) | THF | 0-10 | 67.7 (0.45 mol) | 88.2 | ≥ 99.7 |

| 2 | 20 (0.5 mol) | 2-Methyltetrahydrofuran + triethylsilane | -50 to -40 | 75.3 (0.5 mol) | 91.7 | ≥ 99.7 |

The reaction is conducted under nitrogen to exclude moisture and oxygen, with controlled temperature to avoid side reactions. The byproducts sodium chloride and trimethyl borate can be separated and recycled.

Functionalization to 1-Chloroethyl-triethyl-silane

Following triethylsilane synthesis, the introduction of the 1-chloroethyl group is achieved by reacting triethylsilane with chloroethyl derivatives.

- The reaction involves electrophilic substitution where the chlorine-containing ethyl group is attached to the silicon atom.

- The chlorine atom serves as a leaving group in subsequent nucleophilic substitution reactions, making the compound versatile in organic synthesis.

- Typical solvents include inert organic solvents, and the reaction is often catalyzed or performed under anhydrous conditions to prevent hydrolysis.

Although detailed mechanistic studies are limited in open literature, the general pathway involves:

- Activation of triethylsilane.

- Reaction with chloroethyl halide or equivalent under controlled temperature.

- Isolation and purification of this compound by distillation or chromatography.

This method allows for high control over the product's purity and yield, essential for its application in further synthetic transformations.

Purification and Characterization

- The crude product is typically purified by fractional distillation under atmospheric or reduced pressure.

- Distillation separates the target compound from residual solvents and byproducts.

- Gas chromatography (GC) is used to confirm purity, typically achieving ≥ 99.7% purity for triethylsilane intermediates.

- Filtration removes insoluble byproducts such as sodium chloride formed during synthesis.

Summary Table of Preparation Parameters

| Parameter | Conditions / Values | Notes |

|---|---|---|

| Sodium Hydride Amount | 0.5 mol (20 g of 60% dispersion) | Reacts with trimethyl borate |

| Solvents | Tetrahydrofuran, 2-Methyltetrahydrofuran, Diethyl ether | Anhydrous, inert atmosphere required |

| Temperature Range | -50 °C to 10 °C | Controlled to avoid side reactions |

| Reaction Time | 1 to 5 hours | For both intermediate formation and final reaction |

| Triethylchlorosilane Amount | 0.9 to 1.0 equivalent relative to sodium hydride | Added dropwise to intermediate solution |

| Purification Method | Filtration + Fractional Distillation | Removes NaCl and separates product |

| Yield | 88-92% | High yield with optimized conditions |

| Purity (GC) | ≥ 99.7% | Ensures suitability for further use |

Chemical Reactions Analysis

1-Chloroethyl-triethyl-silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

Reduction Reactions: The compound can be reduced to form triethylsilane and ethylene.

Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes, depending on the reagents and conditions used.

Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloroethyl-triethyl-silane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important intermediates in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Chloroethyl-triethyl-silane involves the reactivity of the silicon-chlorine bond. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the partial positive charge on the silicon atom, which makes it susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of 1-Chloroethyl-triethyl-silane with structurally related silanes:

Reactivity and Stability

- This compound : The triethyl groups reduce electrophilicity at silicon compared to trichlorosilanes, leading to slower hydrolysis. The chloroethyl group can undergo nucleophilic substitution or elimination reactions, making it useful in cross-coupling or polymer grafting .

- 1-Chloroethyltrimethylsilane : More reactive due to smaller methyl groups, releasing HCl rapidly upon hydrolysis. Used in silylation to protect alcohols or amines .

- Trichloro(chloromethyl)silane : Highly electrophilic silicon reacts violently with water, generating HCl. Primarily used in industrial silicone synthesis .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloroethyl-triethyl-silane, and how are impurities typically addressed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or hydrosilylation reactions. For example, trichlorosilane derivatives (e.g., RSiCl₃) are reacted with organolithium or Grignard reagents under anhydrous conditions . Fractional distillation under reduced pressure is critical for purification, with impurities (e.g., residual chlorides) monitored via NMR (¹H/¹³C) and GC-MS. Incomplete substitution products, such as diethyl-chloro-silanes, are common byproducts requiring iterative distillation .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its moisture sensitivity and potential HCl release, use inert atmospheres (N₂/Ar) and anhydrous solvents. Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, is mandatory. Storage in amber glass under nitrogen with desiccants (e.g., molecular sieves) prevents hydrolysis. Spill protocols involve neutralization with sodium bicarbonate and containment using vermiculite .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H NMR identifies ethyl and chloroethyl groups via triplet signals (δ 0.5–1.5 ppm for Si-CH₂; δ 3.5–4.5 for Cl-CH₂). ²⁹Si NMR confirms the silane structure (δ −10 to −30 ppm). FT-IR detects Si-Cl stretches (~450 cm⁻¹) and Si-C bonds (~750 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 178) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound react with triethylborane (BEt₃), and what mechanistic insights exist?

- Methodological Answer : BEt₃ acts as a Lewis acid, facilitating Si-Cl bond activation. In reactions with alkynylsilanes, competitive pathways (e.g., silole formation vs. organoborane adducts) depend on steric and electronic factors. Kinetic studies (UV-Vis, in-situ NMR) reveal rate-determining steps involving chloride displacement. Computational DFT modeling (e.g., B3LYP/6-31G*) predicts transition-state geometries and regioselectivity .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Hydrolysis rates depend on pH, temperature, and solvent polarity. In acidic conditions (pH < 3), rapid HCl release forms triethylsilanol. Buffered neutral solutions (pH 7) slow degradation, monitored via conductivity measurements. Accelerated aging studies (40–60°C) combined with Arrhenius plots quantify activation energy (Eₐ ≈ 50–70 kJ/mol). Stabilizers like triethylamine (1–5 mol%) mitigate hydrolysis by scavenging HCl .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or solvent effects. Reproduce experiments under strictly anhydrous conditions (Karl Fischer titration to confirm H₂O < 50 ppm). Compare reactivity in polar aprotic (THF, DMF) vs. nonpolar solvents (hexane). Use control experiments with deuterated analogs (e.g., D₂O quenching) to track proton exchange pathways. Meta-analyses of literature should prioritize studies with detailed kinetic data and purity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.